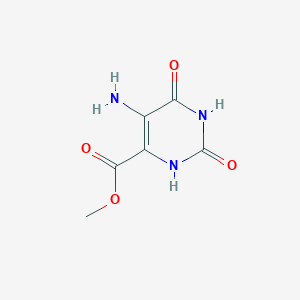

Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h7H2,1H3,(H2,8,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGAAYRFHBBGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291860 | |

| Record name | Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19796-65-7 | |

| Record name | NSC78769 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method involves the condensation of barbituric acid with methylamine in the presence of a catalyst such as ceric ammonium nitrate . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications .

Scientific Research Applications

Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine ring, two carbonyl groups, and an amino group, giving it potential biological activity. It has a molecular weight of approximately 172.15 g/mol.

Scientific Research Applications

This compound is primarily used in chemistry, biology, and industry research.

Chemistry this compound serves as a building block for synthesizing complex heterocyclic compounds. Common reagents like potassium permanganate, sodium borohydride, and various amines or thiols are used in these reactions, with the products varying based on specific conditions. Solvents such as ethanol or methanol are sometimes used, and heating may be required to facilitate the reaction.

Biology This compound is used in studying enzyme inhibitors and receptor agonists/antagonists. It can bind effectively to certain enzymes and receptors, potentially inhibiting or modulating enzymatic activity, which is crucial for its potential therapeutic effects. Studies have investigated its potential as an antiviral and anticancer agent. The mechanism of action typically involves interaction with biological macromolecules, such as enzymes and nucleic acids, potentially inhibiting or activating specific metabolic pathways. Ongoing research aims to elucidate these interactions further to optimize its use in medicinal applications.

Industry this compound is used in synthesizing herbicides and pesticides due to its biological activity.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s reactivity and applications are influenced by substituents at positions 4 and 3. Key analogs include:

Key Observations :

- Amino vs. Electron-Withdrawing Groups: The amino group in the target compound increases nucleophilicity and hydrogen-bonding capacity compared to fluoro or nitro analogs, making it more reactive in coupling reactions .

- Ester vs. Carboxylic Acid : The methyl ester improves membrane permeability relative to the carboxylic acid derivative, which is critical for drug delivery applications .

Physicochemical Properties

| Property | Target Compound | 5-Fluoro Analog (CAS 1996-54-9) | 5-Nitro Analog (CAS 52047-16-2) | Carboxylic Acid (CAS 7164-43-4) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 198.16 (estimated) | 200.14 | 242.17 | 171.11 |

| LogP (Lipophilicity) | ~0.5 (moderate) | ~0.7 | ~1.2 | -1.3 |

| Solubility | Moderate in DMSO/MeOH | High in DMF | Low in water | High in polar solvents |

| Stability | Stable under inert atmosphere | Sensitive to hydrolysis | Light-sensitive | Hygroscopic |

Notes:

- The methyl ester group in the target compound balances lipophilicity and solubility, unlike the polar carboxylic acid .

- The 5-nitro analog’s higher LogP makes it suitable for lipid-based formulations but reduces aqueous solubility .

Stability and Crystallography

- The amino group’s hydrogen-bonding capability (N-H donors) may promote crystalline packing patterns, as observed in and for similar pyrimidines .

- Stability under oxidative conditions is inferior to the fluoro analog, which lacks a reactive amino group .

Biological Activity

Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as Methyl 5-amino-THP) is a compound belonging to the pyrimidine family. Its unique structure enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, supported by relevant research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 171.11 g/mol

- CAS Number : 7164-43-4

Antimicrobial Activity

Research indicates that Methyl 5-amino-THP exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Methyl 5-amino-THP has shown promising results in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study Findings:

- MCF-7 Cell Line : Treatment with Methyl 5-amino-THP resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

- A549 Cell Line : The compound demonstrated a dose-dependent increase in apoptosis markers, including Annexin V positivity.

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory properties of Methyl 5-amino-THP. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 300 |

| IL-6 | 100 | 250 |

The biological activities of Methyl 5-amino-THP can be attributed to its ability to interact with specific molecular targets within cells. Its structural features allow it to mimic natural substrates involved in critical biochemical pathways, thereby modulating enzyme activities and influencing cellular functions.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via alkylation of precursor pyrimidine derivatives. For example, alkylation of a tetrahydropyrimidine scaffold with brominated reagents (e.g., 5-bromopentanenitrile) in DMF using sodium hydride as a base can introduce functional groups at the N1 position . Reaction optimization involves:

- Temperature control : Maintain 0–25°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst use : Palladium catalysts facilitate cyclization steps .

Yield improvements require monitoring via TLC or HPLC and purification via column chromatography.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Table 1: Key Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| H NMR | Confirm NH and methyl ester | δ 3.8 (s, COOCH), δ 6.1 (s, NH) |

| X-ray | Determine tautomeric form | C=O bond lengths: 1.22–1.24 Å |

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data from different characterization methods?

Methodological Answer: Contradictions often arise between solution-phase (NMR) and solid-state (X-ray) data. For example:

- Tautomerism : Solution NMR may show equilibrium between keto and enol forms, while X-ray captures a single tautomer. Use variable-temperature NMR and DFT calculations to model tautomeric preferences .

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies persistent motifs in crystals, which can be cross-validated with IR spectroscopy .

Q. What mechanistic insights explain unexpected byproducts during alkylation/iodination reactions?

Methodological Answer:

- Alkylation side reactions : Competing alkylation at N3 (vs. N1) may occur due to steric effects. Mitigate by using bulky bases (e.g., LDA) to deprotonate specific sites .

- Iodination challenges : N-I bond instability in acidic conditions (e.g., TFA/TFAA) can lead to iodopyrimidine decomposition. Monitor reaction progress via LC-MS and quench promptly .

Q. Table 2: Reaction Optimization Parameters

| Step | Key Variable | Optimal Condition |

|---|---|---|

| Alkylation | Base | NaH in DMF |

| Iodination | Acid | TFA/TFAA (1:1) |

| Cyclization | Catalyst | Pd(PPh) |

Q. How does this compound interact with biological targets like FABP4?

Methodological Answer: Crystallographic studies reveal binding to human FABP4 via:

- Hydrogen bonds : Between pyrimidine carbonyls and Arg126/Asn115 residues .

- Halogen interactions : Substituents (e.g., chloro/fluoro) enhance affinity (IC = 1.9 µM) .

To study interactions: - Perform molecular docking (AutoDock Vina) using PDB coordinates (e.g., 7XYZ).

- Validate with surface plasmon resonance (SPR) for binding kinetics.

Data Contradiction Analysis Example

Issue : Discrepancy between calculated (DFT) and observed (X-ray) bond angles in the pyrimidine ring.

Resolution :

Check for crystal packing effects (e.g., Mercury’s packing similarity tool ).

Compare with hydrogen-bonding patterns in related structures (e.g., vs. 12).

Re-optimize DFT parameters (solvent model, basis set) to match experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.